2-{[5-(5-chloro-1H-indol-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
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Overview
Description
2-{[5-(5-CHLORO-1H-INDOL-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of indole, triazole, and benzodioxepin moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The triazole moiety can be introduced through a cyclization reaction involving a suitable hydrazine derivative and an appropriate electrophile .
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while substitution of the chloro group can yield a variety of substituted indole derivatives .
Scientific Research Applications
2-{[5-(5-CHLORO-1H-INDOL-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the triazole ring can enhance the compound’s binding affinity and selectivity . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives are known for their antifungal and antimicrobial properties.
Benzodioxepin Derivatives: Compounds containing the benzodioxepin moiety are investigated for their potential therapeutic applications.
Properties
Molecular Formula |
C23H22ClN5O3S |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
2-[[5-(5-chloro-1H-indol-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C23H22ClN5O3S/c1-29-22(18-11-15-10-16(24)4-5-17(15)26-18)27-28-23(29)33-13-21(30)25-12-14-3-6-19-20(9-14)32-8-2-7-31-19/h3-6,9-11,26H,2,7-8,12-13H2,1H3,(H,25,30) |
InChI Key |
NEXVLPABXOMHDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCCCO3)C4=CC5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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